

A Comprehensive Spectroscopic Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.^{[1][2]} The precise characterization of these molecules is paramount for drug discovery, quality control, and mechanistic studies. This guide provides a detailed spectroscopic analysis of a key pyrazole derivative, **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation. This document serves as an authoritative reference for the unambiguous structural elucidation and confirmation of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** is comprised of a central pyrazole ring substituted at positions 1, 3, and 5. The nitrogen at position 1 is methylated, the carbon at position 3 bears an ethyl carboxylate group, and the carbon at position 5 is attached to a phenyl ring.

Caption: Molecular structure of **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**.

Table 1: Physicochemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate |

| Core Structure | Pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.^[3] By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR spectra for pyrazole derivatives.^[3]

Methodology:

- Sample Preparation: Weigh 5-10 mg of the **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** sample.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Data Acquisition (^1H NMR): Acquire the spectrum on a 300 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- Data Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[\[3\]](#)
- Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides a quantitative count of the different types of protons in the molecule and reveals their neighboring environment through spin-spin coupling.

Table 2: ^1H NMR Spectral Data (Predicted, in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|---------------|-------------|-------------------------------------|--|
| ~7.40-7.50 | Multiplet (m) | 5H | Ar-H | Protons of the C5-phenyl group, exhibiting complex splitting due to their varied electronic environments. |
| ~6.80 | Singlet (s) | 1H | Pyrazole C4-H | The lone proton on the pyrazole ring. Its downfield shift is influenced by the aromatic nature of the ring and the adjacent ester group. |
| ~4.35 | Quartet (q) | 2H | -O-CH ₂ -CH ₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule). |
| ~3.85 | Singlet (s) | 3H | N-CH ₃ | The N-methyl protons are a singlet as they have no adjacent protons to couple with. |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data (Predicted, in CDCl₃)

| Chemical Shift (δ , ppm) | Carbon Type | Assignment | Rationale |
|----------------------------------|-------------|-------------------------------------|--|
| ~162.0 | Carbonyl | C=O | The ester carbonyl carbon, characteristically found in the downfield region. |
| ~148.0 | Aromatic | Pyrazole C3 | The carbon atom attached to the electron-withdrawing ester group is significantly deshielded. |
| ~144.0 | Aromatic | Pyrazole C5 | The carbon atom attached to the phenyl group. |
| ~129.0 - 130.0 | Aromatic | Phenyl C | Aromatic carbons of the phenyl ring. Multiple peaks are expected. |
| ~108.0 | Aromatic | Pyrazole C4 | The protonated carbon of the pyrazole ring, typically appearing more upfield than the substituted carbons. |
| ~61.0 | Aliphatic | -O-CH ₂ -CH ₃ | The methylene carbon of the ethyl ester. |
| ~37.0 | Aliphatic | N-CH ₃ | The N-methyl carbon. |

| ~14.5 | Aliphatic | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** sample directly onto the ATR crystal.^[3]
- Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Table 4: IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|-------------------|--|
| ~3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| ~2980-2850 | C-H Stretch | Aliphatic (CH ₃ , CH ₂) |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1490, ~1450 | C=C / C=N Stretch | Aromatic & Pyrazole Rings |
| ~1250 | C-O Stretch | Ester |

| ~770, ~700 | C-H Bend | Monosubstituted Phenyl Ring |

The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm^{-1} , which is characteristic of the ester carbonyl (C=O) stretch. This, combined with the aromatic and aliphatic C-H and C-O stretching vibrations, provides strong evidence for the proposed structure. The spectrum for the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows similar characteristic peaks.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron Ionization - EI):

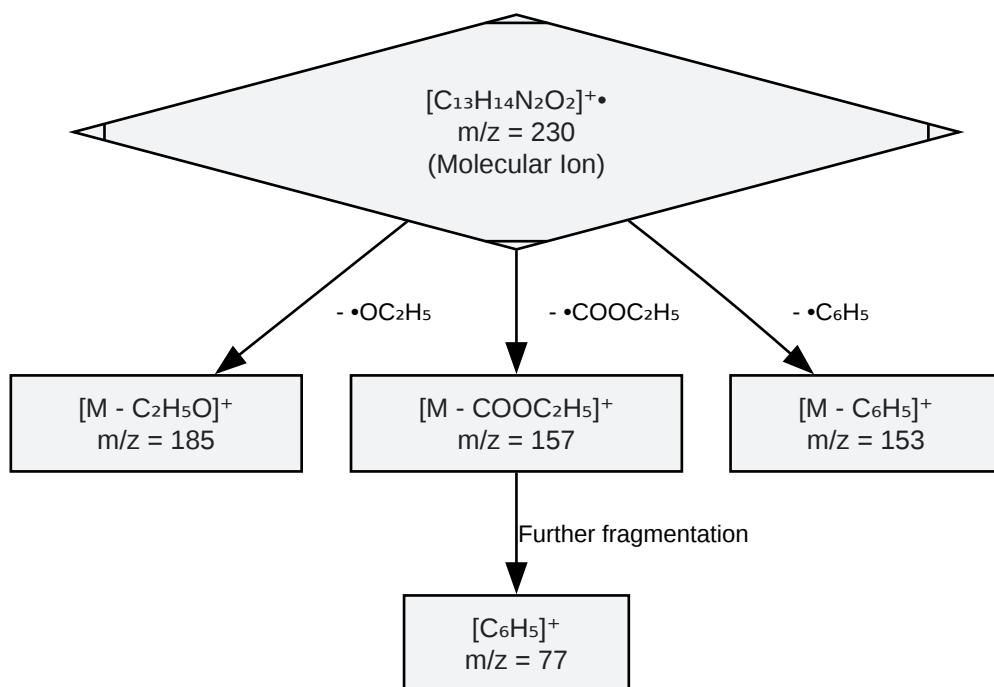
- Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any impurities.
- Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion ($\text{M}^+\bullet$).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged ions.
- Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data and Interpretation

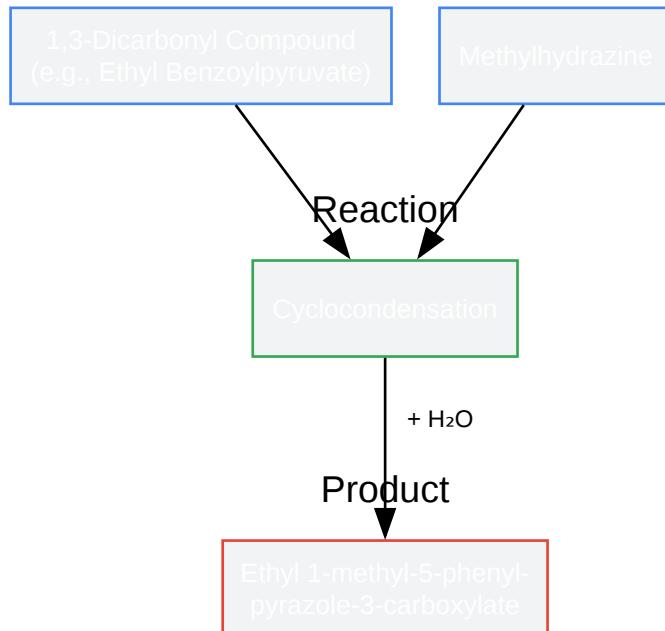
The mass spectrum is a plot of ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion.

- Molecular Ion ($\text{M}^+\bullet$): For **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** ($\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2$), the expected molecular ion peak will be at $m/z = 230$.

- Key Fragmentation Patterns: The fragmentation provides a structural fingerprint. Common losses for this molecule include the ethoxy group from the ester and cleavage of the substituents from the pyrazole ring. The mass spectrum for the similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular weight of 154.1665, providing a reference for the pyrazole-ester core.[\[5\]](#)



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